

Cross-Referencing 1-Hexacosene Spectra with Chemical Databases: A Comparative Guide

Author: BenchChem Technical Support Team. **Date:** April 2026

Compound of Interest

Compound Name: 1-Hexacosene
CAS No.: 93924-11-9
Cat. No.: B3432757

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For researchers, scientists, and drug development professionals, accurate identification and characterization of chemical compounds are paramount. This guide provides a comprehensive comparison of the spectral data for **1-Hexacosene** and its structurally similar alternatives, 1-Tetracosene and 1-Octacosene. By cross-referencing data from established chemical databases, this document aims to facilitate the precise identification of these long-chain alpha-olefins.

Summary of Spectral Data

The following tables summarize the available quantitative spectral data for **1-Hexacosene** and its comparators. This data has been compiled from reputable sources such as the NIST WebBook and SpectraBase.

Mass Spectrometry (MS) Data

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. The fragmentation patterns observed in the mass spectra of these long-chain alkenes are characteristic and can be used for their identification.

Compound	Molecular Weight (g/mol)	Key Mass-to-Charge Ratios (m/z) and Relative Intensities
1-Hexacosene	364.7	Data not fully available in a quantitative format in the provided search results. A visual spectrum is available on the NIST WebBook.[1]
1-Tetracosene	336.6	Data not fully available in a quantitative format in the provided search results. A visual spectrum is available on the NIST WebBook.[2]
1-Octacosene	392.7	Data not fully available in a quantitative format in the provided search results. A visual spectrum is available on the NIST WebBook.[3]

Note: While the direct peak lists with intensities were not retrievable in a structured format from the conducted searches, the NIST WebBook provides graphical representations of the mass spectra which can be visually inspected for characteristic fragmentation patterns.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy Data

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. The chemical shifts of the carbon atoms in the vicinity of the double bond are particularly diagnostic for alpha-olefins.

Compound	Key ¹³ C NMR Chemical Shifts (δ, ppm)
1-Hexacosene	Vinyl Carbons: ~139.1 (=CH), ~114.1 (=CH ₂) Allylic Carbon: ~33.9 (-CH ₂ -CH=) Alkyl Chain Carbons: ~14-32
1-Tetracosene	Vinyl Carbons: ~139.1 (=CH), ~114.1 (=CH ₂) Allylic Carbon: ~33.9 (-CH ₂ -CH=) Alkyl Chain Carbons: ~14-32
1-Octacosene	Vinyl Carbons: ~139.1 (=CH), ~114.1 (=CH ₂) Allylic Carbon: ~33.9 (-CH ₂ -CH=) Alkyl Chain Carbons: ~14-32

Note: The specific peak lists for these compounds were not directly available in the search results. The provided chemical shifts are typical values for long-chain alpha-olefins based on general NMR databases and literature.[\[4\]](#)[\[5\]](#)[\[6\]](#)

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy Data

¹H NMR spectroscopy provides detailed information about the hydrogen atoms in a molecule. For terminal alkenes, the signals for the vinyl protons are characteristic.

Compound	Key ¹ H NMR Chemical Shifts (δ, ppm) and Multiplicities
1-Hexacosene	Vinyl Protons: ~5.8 (1H, ddt, -CH=CH ₂), ~4.95 (2H, m, -CH=CH ₂) Allylic Protons: ~2.05 (2H, q, -CH ₂ -CH=) Alkyl Chain Protons: ~1.25 (br s), ~0.88 (t, -CH ₃)
1-Tetracosene	Vinyl Protons: ~5.8 (1H, ddt, -CH=CH ₂), ~4.95 (2H, m, -CH=CH ₂) Allylic Protons: ~2.05 (2H, q, -CH ₂ -CH=) Alkyl Chain Protons: ~1.25 (br s), ~0.88 (t, -CH ₃)
1-Octacosene	Vinyl Protons: ~5.8 (1H, ddt, -CH=CH ₂), ~4.95 (2H, m, -CH=CH ₂) Allylic Protons: ~2.05 (2H, q, -CH ₂ -CH=) Alkyl Chain Protons: ~1.25 (br s), ~0.88 (t, -CH ₃)

Note: Specific experimental ¹H NMR spectra for these long-chain alpha-olefins were not found. The provided chemical shifts and multiplicities are characteristic for terminal alkenes and are based on established NMR chemical shift databases and published literature.[\[4\]](#)[\[7\]](#)[\[8\]](#)[\[9\]](#)

Infrared (IR) Spectroscopy Data

IR spectroscopy is used to identify functional groups within a molecule. For alpha-olefins, the key characteristic absorptions are from the C=C and =C-H bonds.

Compound	Characteristic IR Absorption Frequencies (cm ⁻¹)
1-Hexacosene	=C-H stretch: ~3077 (weak) C-H stretch (alkyl): ~2925, 2855 (strong) C=C stretch: ~1641 (weak) =C-H bend (out-of-plane): ~991, 909 (strong)
1-Tetracosene	=C-H stretch: ~3077 (weak) C-H stretch (alkyl): ~2925, 2855 (strong) C=C stretch: ~1641 (weak) =C-H bend (out-of-plane): ~991, 909 (strong)
1-Octacosene	=C-H stretch: ~3077 (weak) C-H stretch (alkyl): ~2925, 2855 (strong) C=C stretch: ~1641 (weak) =C-H bend (out-of-plane): ~991, 909 (strong)

Note: While specific IR spectra for **1-Hexacosene**, 1-Tetracosene, and 1-Octacosene were not located, the provided frequencies are based on the characteristic absorptions of long-chain alpha-olefins, such as 1-octadecene, and general IR correlation tables.[\[10\]](#)[\[11\]](#)[\[12\]](#)[\[13\]](#)[\[14\]](#)[\[15\]](#)

Experimental Protocols

Detailed experimental methodologies are crucial for the reproducibility and validation of spectral data. Below are generalized protocols for the key analytical techniques discussed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Sample Preparation:** Dissolve 5-10 mg of the analyte in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube. Ensure the sample is fully dissolved to obtain a homogeneous solution.
- **Instrument Setup:**
 - **Spectrometer:** A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion, especially for the complex alkyl region of long-chain alkenes.

- ^1H NMR: Acquire the spectrum using a standard pulse sequence. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
- ^{13}C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. A longer relaxation delay (e.g., 5-10 seconds) may be necessary for the quantitative analysis of quaternary carbons, although for these alkenes, all carbons are protonated.
- Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Reference the spectrum to the residual solvent peak (e.g., CDCl_3 at 7.26 ppm for ^1H and 77.16 ppm for ^{13}C).

Infrared (IR) Spectroscopy

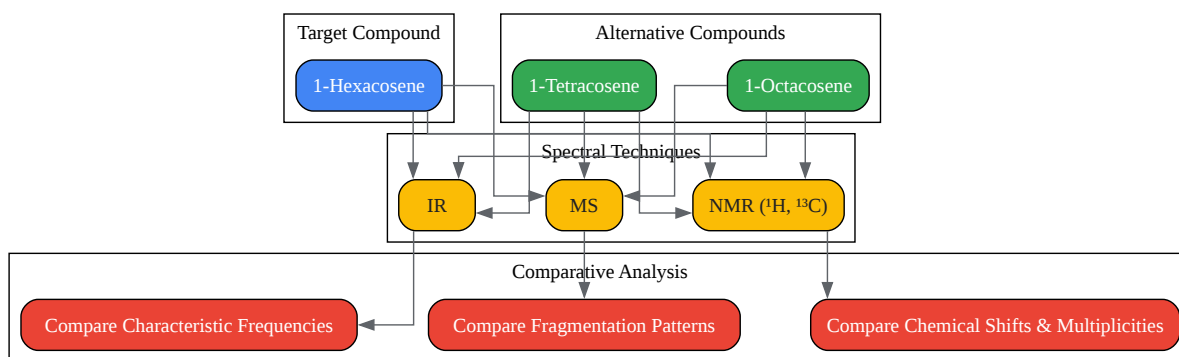
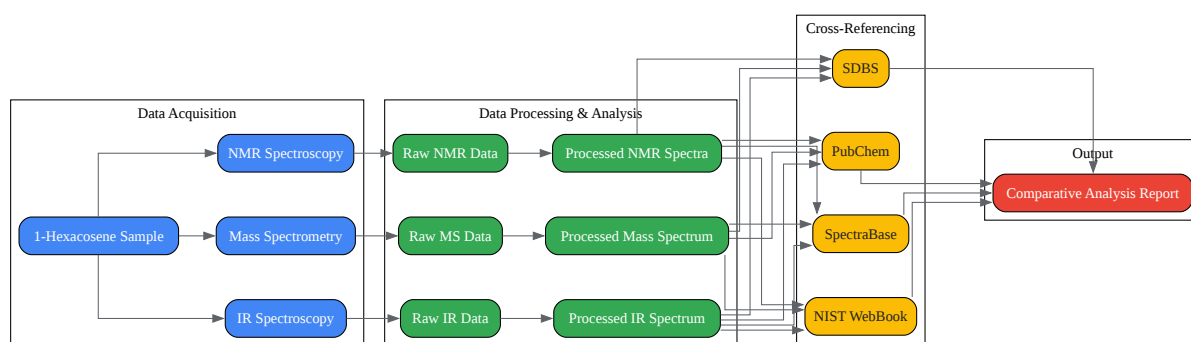
- Sample Preparation:
 - Neat Liquid/Melt: If the sample is a liquid or a low-melting solid, a thin film can be prepared by placing a drop of the sample between two salt plates (e.g., NaCl or KBr).
 - KBr Pellet (for solids): Grind a small amount of the solid sample with dry potassium bromide (KBr) powder. Press the mixture into a thin, transparent pellet using a hydraulic press.
 - Solution: Dissolve the sample in a suitable solvent that has minimal IR absorption in the regions of interest (e.g., carbon tetrachloride or chloroform). Use a liquid cell with an appropriate path length.
- Instrument Setup:
 - Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer is typically used.
 - Measurement: Record a background spectrum of the empty sample holder (or the solvent). Then, record the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background to produce the final absorbance or transmittance spectrum.
- Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule using IR correlation tables.

Mass Spectrometry (MS)

- **Sample Introduction:** For volatile compounds like long-chain alkenes, Gas Chromatography-Mass Spectrometry (GC-MS) is the preferred method. The sample is first injected into a gas chromatograph, where it is vaporized and separated on a capillary column.
- **Ionization:** As the separated components elute from the GC column, they enter the mass spectrometer's ion source. Electron Ionization (EI) is a common method where high-energy electrons bombard the molecules, causing them to ionize and fragment.
- **Mass Analysis:** The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
- **Detection:** An electron multiplier or other detector records the abundance of each ion at a specific m/z .
- **Data Analysis:** The resulting mass spectrum is a plot of relative ion abundance versus m/z . The molecular ion peak (if present) provides the molecular weight of the compound, and the fragmentation pattern serves as a "fingerprint" for structural elucidation. The experimental spectrum can be compared to spectral libraries (e.g., NIST/EPA/NIH Mass Spectral Library) for identification.

Visualizations

The following diagrams illustrate the workflow for cross-referencing spectral data and the logical relationships in spectral comparison.



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